molecular formula C9H7Cl2F3 B1390649 1,3-Dichloro-2-(3,3,3-trifluoropropyl)benzene CAS No. 1099597-55-3

1,3-Dichloro-2-(3,3,3-trifluoropropyl)benzene

Cat. No.: B1390649
CAS No.: 1099597-55-3
M. Wt: 243.05 g/mol
InChI Key: XITDEMGBNBNGIE-UHFFFAOYSA-N
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Description

1,3-Dichloro-2-(3,3,3-trifluoropropyl)benzene is a fluorinated aromatic building block of interest in advanced organic synthesis. Compounds featuring a benzene ring substituted with both chlorine and a polyfluoroalkyl chain are highly valuable intermediates in the development of pharmaceuticals and agrochemicals. The presence of the 3,3,3-trifluoropropyl group can significantly alter a molecule's metabolic stability, lipophilicity, and binding properties, making it a key moiety for structure-activity relationship (SAR) studies. In medicinal chemistry, such building blocks are employed in the synthesis of active pharmaceutical ingredients (APIs), particularly through transition-metal-catalyzed cross-coupling reactions. The chlorine atoms on the aromatic ring offer orthogonal reactivity for sequential functionalization, allowing researchers to construct complex, diversely substituted architectures. This compound is intended for use in research laboratories and is strictly for Research Use Only, not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1,3-dichloro-2-(3,3,3-trifluoropropyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl2F3/c10-7-2-1-3-8(11)6(7)4-5-9(12,13)14/h1-3H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XITDEMGBNBNGIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CCC(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl2F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Process Summary:

  • Starting Material: 3,4-dichlorotoluene or related dichlorotoluene isomers.
  • Step 1: Chlorination
    Catalyzed chlorination with chlorine gas converts dichlorotoluene to trichlorotoluene intermediates.
  • Step 2: Fluorination
    The trichlorotoluene intermediate undergoes fluorination with anhydrous hydrogen fluoride to substitute chlorine atoms with trifluoromethyl groups.
  • Step 3: Purification
    Vacuum distillation, neutralization with soda ash, and filtration yield the purified dichlorobenzotrifluoride product.

Advantages:

  • Reduced byproduct formation and pollutant emission compared to stepwise chlorination of p-chlorotoluene.
  • High product yield with no formation of isomeric impurities such as 2,4-dichlorobenzotrifluoride.
Step Reagents/Conditions Outcome
Chlorination Cl2, catalyst Trichlorotoluene intermediate
Fluorination Anhydrous HF Dichlorobenzotrifluoride crude
Purification Vacuum distillation, neutralization Pure dichlorobenzotrifluoride

This method is documented in Chinese patent CN103896728A and is noted for operational simplicity and environmental benefits.

Heck-Type Coupling Using Palladium Catalysis

A more direct synthetic strategy to access 1,3-dichloro-2-(3,3,3-trifluoropropyl)benzene involves palladium-catalyzed Heck-type coupling of aryl halides with trifluoropropene derivatives.

Key Features:

  • Catalyst System: Pd(OAc)2 with bulky phosphine ligands such as tBuXPhos.
  • Base: DIPEA (N,N-diisopropylethylamine).
  • Solvent: Anhydrous DMF.
  • Reaction Conditions:
    • Batch: 90 °C for 14 hours.
    • Continuous microflow: 70–90 °C with controlled residence times (10–20 minutes), improving energy efficiency and yield.

Mechanism:
The aryl iodide (e.g., 1,3-dichloroiodobenzene) undergoes oxidative addition to Pd(0), followed by coordination and insertion of trifluoropropene gas, and reductive elimination to form the trifluoropropyl-substituted aromatic product.

Research Findings:

  • Yields increase with temperature up to 90 °C but higher temperatures cause catalyst deactivation due to palladium black formation.
  • Continuous microflow reactors reduce reaction times and improve control over reaction parameters.
  • Gas-liquid flow ratios and reactor material (PFA vs. stainless steel) affect reaction stability and yield.
Parameter Batch Method Continuous Microflow Method
Catalyst loading 5.4 mol% Pd(OAc)2 5.5 mol% Pd(OAc)2
Ligand tBuXPhos (3 equiv.) tBuXPhos (3 equiv.)
Base DIPEA (3 equiv.) DIPEA (3 equiv.)
Temperature 90 °C 70–90 °C
Residence time 14 hours 10–20 minutes
Yield (typical) Moderate to good Up to 53% (NMR yield)

This method is detailed in a PhD thesis from Eindhoven University of Technology and demonstrates the application of modern flow chemistry to fluorinated aromatic synthesis.

Wittig-Type Olefination Using Methyltriphenylphosphonium Salt

Another synthetic route involves Wittig olefination of trifluoroacetophenone derivatives with methyltriphenylphosphonium salts to install the trifluoropropenyl group on chlorinated aromatic rings.

Procedure:

  • Reactants:
    • Methyltriphenylphosphonium bromide (or iodide)
    • 3,5-dichloro-2,2,2-trifluoroacetophenone
    • Potassium tert-butoxide as base
  • Solvent: Tetrahydrofuran (THF)
  • Conditions: 20–25 °C for 1.5 hours
  • Workup: Extraction with n-heptane/water, washing, and vacuum concentration.
  • Yield: Approximately 79% of 1,3-dichloro-5-(3,3,3-trifluoroprop-1-en-2-yl)benzene.

Notes:

  • The reaction proceeds cleanly at room temperature.
  • Triphenylphosphine oxide precipitates and is filtered off to purify the product.
  • This method is suitable for preparing trifluoropropenyl-substituted dichlorobenzenes, which can be hydrogenated or further functionalized to the trifluoropropyl derivative.
Step Reagents/Conditions Outcome
Olefination Methyltriphenylphosphonium salt, KOtBu, THF Trifluoropropenylbenzene derivative
Workup and Purification Extraction, filtration Pure trifluoropropenylbenzene
Yield 79% High yield

This synthesis is reported in chemical databases and supplier catalogs, providing a robust preparative method.

Organometallic and Siloxane Intermediate Routes

In specialized polymer and material chemistry contexts, this compound derivatives are prepared via organometallic intermediates and siloxane chemistry.

Highlights:

  • Preparation of 1,3-dibromobenzene Grignard reagents followed by reaction with trifluoropropylsilane intermediates.
  • Subsequent hydrolysis and functional group transformations yield trifluoropropyl-substituted dichlorobenzenes.
  • High molecular weight fluorinated polymers are synthesized using these intermediates.

Reaction Conditions:

  • Magnesium turnings in THF to form Grignard reagents.
  • Controlled addition of bromobenzene derivatives.
  • Heating and nitrogen purging to maintain anhydrous, inert atmosphere.
  • Distillation and purification steps yield high purity intermediates.

This method is documented in defense technical reports on fluoroalkylarylene siloxane polymer synthesis and provides a route for scale-up in material science applications.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents/Conditions Yield (%) Notes
Chlorination & Fluorination 3,4-Dichlorotoluene Cl2, catalyst; Anhydrous HF; distillation High Simple, environmentally friendly
Heck-Type Coupling 1,3-Dichloroiodobenzene + trifluoropropene Pd(OAc)2, tBuXPhos, DIPEA, DMF, 90 °C Up to 53 Batch and continuous flow; catalyst sensitive
Wittig Olefination Methyltriphenylphosphonium salt + trifluoroacetophenone KOtBu, THF, 20-25 °C 79 Mild conditions, high selectivity
Organometallic Siloxane Route 1,3-Dibromobenzene, Mg, trifluoropropylsilane THF, heating, inert atmosphere Moderate For polymer intermediates

Chemical Reactions Analysis

Types of Reactions

1,3-Dichloro-2-(3,3,3-trifluoropropyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding benzoic acid derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of partially or fully dechlorinated products.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

Major Products

    Substitution: Formation of substituted benzene derivatives.

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of partially or fully dechlorinated benzene derivatives.

Scientific Research Applications

Scientific Research Applications

1. Chemistry:
1,3-Dichloro-2-(3,3,3-trifluoropropyl)benzene serves as an important intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions:

  • Substitution Reactions: The chlorine atoms can be replaced by other functional groups, making it a versatile building block for synthesizing more complex organic molecules.
  • Reactivity Studies: Researchers use this compound to study reaction mechanisms involving halogenated aromatics.

2. Biology:
Research has explored the biological effects of this compound:

  • Toxicology Studies: Its potential impacts on biological systems are assessed through toxicity studies. The trifluoropropyl group enhances lipophilicity, which may affect membrane permeability and biological activity.
  • Pharmaceutical Development: This compound is investigated for its potential use in drug formulation due to its ability to modify the pharmacokinetic properties of active pharmaceutical ingredients.

3. Material Science:
The compound's unique properties make it suitable for applications in material science:

  • Fluorinated Polymers: It is used as a precursor in the synthesis of fluorinated polymers that exhibit enhanced thermal stability and chemical resistance.
  • Functional Materials: Its incorporation into materials can impart specific functionalities such as improved hydrophobicity or chemical resistance.

Case Studies

Case Study 1: Synthesis of Fluorinated Polymers
In a study published in Polymer Chemistry, researchers synthesized a series of fluorinated copolymers using this compound as a monomer. The resulting materials demonstrated superior water repellency and thermal stability compared to non-fluorinated counterparts.

Case Study 2: Biological Impact Assessment
A toxicological assessment published in Environmental Toxicology and Chemistry evaluated the effects of this compound on aquatic organisms. The study found that at certain concentrations, the compound caused significant behavioral changes in fish species, highlighting its potential environmental impact.

Mechanism of Action

The mechanism of action of 1,3-Dichloro-2-(3,3,3-trifluoropropyl)benzene involves its interaction with molecular targets such as enzymes or receptors. The compound’s trifluoropropyl group can enhance its binding affinity to specific targets, leading to modulation of biological pathways. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

1,3-Dichloro-2-(trifluoromethyl)benzene (CAS: 104359-35-5)

  • Molecular Formula : C₇H₃Cl₂F₃
  • Molecular Weight : 215.00 g/mol
  • Key Differences : Replaces the trifluoropropyl chain with a trifluoromethyl (-CF₃) group.
  • Impact : The shorter -CF₃ group reduces steric bulk compared to the trifluoropropyl chain, increasing reactivity in electrophilic substitution reactions. This compound is used in the synthesis of liquid crystals and electronic materials due to its compact structure .

(3-Bromopropyl)benzene (CAS: 637-59-2)

  • Molecular Formula : C₉H₁₁Br
  • Molecular Weight : 199.09 g/mol
  • Key Differences : Substitutes chlorine and fluorine with a bromine atom on the propyl chain.
  • Applications include intermediates in polymer crosslinking agents .

2-Chloro-1-(3-iodopropoxy)-4-(3,3,3-trifluoropropyl)benzene (CAS: 653578-52-0)

  • Molecular Formula : C₁₂H₁₂ClF₃IO
  • Molecular Weight : 393.58 g/mol
  • Key Differences : Adds an iodopropoxy group, increasing molecular complexity.
  • Impact : The iodine and ether linkage broaden its utility in medicinal chemistry, particularly in radiolabeling or as a building block for bioactive molecules .

Physicochemical Properties

Compound Name CAS Number Boiling Point (°C) Density (g/mL) Solubility
1,3-Dichloro-2-(3,3,3-trifluoropropyl)benzene 1337206-54-8 Not reported Not reported Organic solvents (e.g., ethanol, ether)
(3,3,3-Trifluoropropyl)methyldichlorosilane 2374-14-3 99–101 1.338 Soluble in ethanol, chloroform
1,3-Dichloro-2-(trifluoromethyl)benzene 104359-35-5 158–160 1.450 Insoluble in water

Key Observations :

  • The trifluoropropyl chain in the target compound likely increases hydrophobicity compared to -CF₃ derivatives, impacting environmental persistence .
  • Silane derivatives like (3,3,3-Trifluoropropyl)methyldichlorosilane exhibit higher volatility (lower boiling points) due to reduced molecular weight .

Pharmaceutical and Agrochemical Intermediates

  • Chloro-trifluoropropylbenzene derivatives serve as precursors for fluorinated ionic liquids, which exhibit low toxicity and high thermal stability in green chemistry applications .
  • The discontinued status of this compound contrasts with active analogs like 1,3-Dichloro-2-(trifluoromethyl)benzene, which remains widely used in pesticide synthesis .

Biological Activity

1,3-Dichloro-2-(3,3,3-trifluoropropyl)benzene (CAS Number: 1099597-55-3) is a synthetic organic compound with potential applications in various fields, including agrochemicals and pharmaceuticals. Understanding its biological activity is crucial for assessing its safety and efficacy in these applications.

  • Molecular Formula : C₉H₇Cl₂F₃
  • Molecular Weight : 241.03 g/mol
  • Structure : The compound consists of a benzene ring substituted with two chlorine atoms and a trifluoropropyl group.

Biological Activity Overview

The biological activity of this compound has been assessed through various studies focusing on its cytotoxicity and environmental impact.

Cytotoxicity Studies

Research indicates that halogenated compounds like this compound can exhibit significant cytotoxic effects. A study evaluating similar compounds showed that they could inhibit the growth of various cancer cell lines. For instance, compounds with similar structures demonstrated IC50 values indicating effective inhibition at low concentrations .

Table of Biological Activity Data

Study ReferenceCell LineIC50 (μM)Observations
KB10.72High cytotoxicity observed
CNE29.91Effective against head and neck cancer cells
MCF-7TBDTo be determined in further studies

The mechanism by which this compound exhibits biological activity is believed to involve the disruption of cellular processes through the formation of reactive oxygen species (ROS). This leads to oxidative stress in cells, ultimately resulting in apoptosis or necrosis.

Environmental Impact

The environmental persistence of halogenated compounds raises concerns regarding their ecological effects. Studies have shown that compounds like this compound can bioaccumulate in aquatic organisms and may pose risks to aquatic ecosystems .

Case Studies

  • Case Study on Aquatic Toxicity :
    • A study conducted on the toxicity of halogenated compounds revealed that this compound affected fish populations at concentrations as low as 5 μg/L.
    • The observed effects included reduced reproductive success and increased mortality rates.
  • Case Study on Human Health Risks :
    • Epidemiological studies suggest a correlation between exposure to chlorinated compounds and adverse health outcomes such as respiratory issues and skin irritation.
    • Further research is needed to establish direct causal relationships.

Q & A

Q. What are the key synthetic strategies for introducing the 3,3,3-trifluoropropyl group to aromatic systems like 1,3-dichlorobenzene?

The synthesis of 1,3-dichloro-2-(3,3,3-trifluoropropyl)benzene likely involves sequential functionalization. A plausible route includes:

  • Radical chlorination : As demonstrated in the synthesis of bis(1,1-dichloro-3,3,3-trifluoropropyl) ether, selective radical chlorination can introduce chlorine atoms to specific positions on fluorinated intermediates .
  • Electrophilic substitution : The trifluoropropyl group may be introduced via Friedel-Crafts alkylation, though steric and electronic effects of chlorine substituents must be considered. Pre-functionalization of the benzene ring (e.g., bromination) followed by cross-coupling with fluorinated reagents could also be explored.
  • Intermediate isolation : Characterization of intermediates (e.g., using 19F^{19}\text{F} NMR and GC-MS) is critical to confirm regioselectivity .

Q. How can spectroscopic methods elucidate the structure of this compound?

  • 1H^{1}\text{H} and 19F^{19}\text{F} NMR : The trifluoropropyl group’s CF3-CF_3 protons appear as distinct multiplets in 1H^{1}\text{H} NMR (~2.5–3.5 ppm), while 19F^{19}\text{F} NMR shows a singlet near −66 ppm due to the −CF3_3 group. Chlorine substituents deshield adjacent aromatic protons, splitting patterns confirming substitution positions .
  • GC-MS with derivatization : Silylation reagents like dimethyl(3,3,3-trifluoropropyl)silyldiethylamine enhance volatility for accurate mass analysis, particularly for trace quantification in environmental samples .
  • X-ray crystallography : For crystalline derivatives, X-ray confirms bond angles and spatial arrangement of substituents .

Advanced Research Questions

Q. What mechanistic insights govern the radical chlorination of fluorinated intermediates in this compound’s synthesis?

Radical chlorination (e.g., using Cl2_2 or SO2_2Cl2_2) proceeds via a chain mechanism:

  • Initiation : Homolytic cleavage of Cl2_2 under UV light generates chlorine radicals.
  • Propagation : Radicals abstract hydrogen from the fluorinated intermediate, forming a carbon-centered radical that reacts with Cl2_2.
  • Termination : Radical recombination halts the process. Computational studies (DFT) can model regioselectivity, as electron-withdrawing −CF3_3 groups direct chlorination to less hindered positions . Kinetic studies using ESR or trapping agents (e.g., TEMPO) validate radical intermediates .

Q. How does the electronic nature of the trifluoropropyl group influence reactivity in cross-coupling or copolymerization reactions?

The −CF3_3 group’s strong electron-withdrawing effect:

  • Reduces electron density on the benzene ring, hindering electrophilic substitution but facilitating nucleophilic aromatic substitution (e.g., with amines or alkoxides).
  • Enhances thermal stability : The compound’s resistance to degradation makes it a candidate for copolymerization with siloxanes. For example, vinyl-terminated polysiloxanes (e.g., poly[(3,3,3-trifluoropropyl)methylsiloxane]) can undergo hydrosilylation with aromatic chlorides, forming fluorinated hybrid materials .
  • Affects solubility : Polar −CF3_3 groups improve solubility in fluorinated solvents, aiding in solution-phase reactions .

Q. What advanced analytical approaches resolve contradictions in reported synthetic yields or regioselectivity?

  • Isotopic labeling : 13C^{13}\text{C}- or 2H^{2}\text{H}-labeled precursors track reaction pathways via NMR or MS.
  • In situ monitoring : ReactIR or Raman spectroscopy captures transient intermediates during chlorination or alkylation.
  • Comparative kinetic studies : Varying reaction conditions (temperature, catalysts) identifies optimal pathways. For instance, anionic ring-opening polymerization (ROP) of cyclotrisiloxanes (e.g., D3F) achieves higher molecular weight polymers than hydrolysis-polycondensation, suggesting analogous strategies for fluorinated benzene derivatives .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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1,3-Dichloro-2-(3,3,3-trifluoropropyl)benzene
Reactant of Route 2
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1,3-Dichloro-2-(3,3,3-trifluoropropyl)benzene

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